molecular formula C24H21P B8227467 Tris(4-vinylphenyl)phosphine

Tris(4-vinylphenyl)phosphine

Cat. No.: B8227467
M. Wt: 340.4 g/mol
InChI Key: DJLBVUYUIACDIU-UHFFFAOYSA-N
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Description

Tris(4-vinylphenyl)phosphine is an organophosphorus compound with the molecular formula C24H21P. It is characterized by the presence of three 4-vinylphenyl groups attached to a central phosphorus atom. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(4-vinylphenyl)phosphine can be synthesized through various methods. One common approach involves the reaction of 4-vinylphenylmagnesium bromide with phosphorus trichloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The general reaction scheme is as follows:

3C8H7MgBr+PCl3P(C8H7)3+3MgBrCl3 \text{C}_8\text{H}_7\text{MgBr} + \text{PCl}_3 \rightarrow \text{P(C}_8\text{H}_7)_3 + 3 \text{MgBrCl} 3C8​H7​MgBr+PCl3​→P(C8​H7​)3​+3MgBrCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Tris(4-vinylphenyl)phosphine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in substitution reactions where the vinyl groups are replaced by other functional groups.

    Coordination: The phosphorus atom can coordinate with transition metals to form complexes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reagents such as halogens and alkyl halides are used in substitution reactions.

    Coordination: Transition metals like palladium and platinum are used to form coordination complexes.

Major Products:

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphines.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

Tris(4-vinylphenyl)phosphine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in transition metal catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.

    Biology: The compound is explored for its potential in bioconjugation and as a probe in biological systems.

    Medicine: Research is ongoing to investigate its potential as a drug delivery agent and in the development of pharmaceuticals.

    Industry: It is used in the synthesis of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of tris(4-vinylphenyl)phosphine primarily involves its ability to act as a ligand and form complexes with transition metals. The phosphorus atom donates its lone pair of electrons to the metal center, facilitating various catalytic processes. The vinyl groups can also participate in polymerization reactions, contributing to the formation of polymeric materials.

Comparison with Similar Compounds

    Triphenylphosphine: Similar in structure but lacks the vinyl groups.

    Tris(4-methylphenyl)phosphine: Contains methyl groups instead of vinyl groups.

    Tris(4-bromophenyl)phosphine: Contains bromine atoms instead of vinyl groups.

Uniqueness: Tris(4-vinylphenyl)phosphine is unique due to the presence of vinyl groups, which impart additional reactivity and versatility in chemical reactions. The vinyl groups allow for polymerization and other reactions that are not possible with similar compounds lacking these functional groups.

Properties

IUPAC Name

tris(4-ethenylphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21P/c1-4-19-7-13-22(14-8-19)25(23-15-9-20(5-2)10-16-23)24-17-11-21(6-3)12-18-24/h4-18H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLBVUYUIACDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C=C)C3=CC=C(C=C3)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

947343-19-3
Details Compound: Phosphine, tris(4-ethenylphenyl)-, homopolymer
Record name Phosphine, tris(4-ethenylphenyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947343-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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